

Spectroscopic Profile of 4"-Hydroxyisojasminin: A Technical Overview

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Compound of Interest		
Compound Name:	4"-Hydroxyisojasminin	
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This technical guide provides a summary of the available spectroscopic information for **4"-Hydroxyisojasminin**, a secoiridoid glucoside isolated from Jasminum multiflorum. While a comprehensive dataset from the primary literature remains elusive, this document collates foundational knowledge and outlines the standard experimental protocols utilized in the structural elucidation of such natural products.

Compound Identity

Compound Name	4"-Hydroxyisojasminin
Chemical Formula	C26H38O13
Molecular Weight	558.57 g/mol
CAS Number	135378-09-5
Source	Jasminum multiflorum

Spectroscopic Data Summary

Detailed experimental spectroscopic data for **4"-Hydroxyisojasminin**, including specific chemical shifts, coupling constants, mass fragmentation patterns, and infrared absorption frequencies, are reported in the primary literature. Unfortunately, access to the full text of the pivotal publication, Shen, Y.-C., Lin, C.-Y., & Chen, C.-H. (1990). Secoiridoid glycosides from



Jasminum multiflorum. Phytochemistry, 29(9), 2905-2912, which contains this detailed information, could not be obtained.

Researchers are strongly encouraged to consult this primary source for the complete and validated spectroscopic data required for in-depth analysis and comparison. The following sections outline the general, expected spectroscopic characteristics and the standard methodologies for obtaining such data for a compound of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of complex natural products like **4"-Hydroxyisojasminin**. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be necessary to unambiguously assign all proton and carbon signals.

Expected ¹H NMR Spectral Features (in CD₃OD or similar solvent):

- Glucosyl Protons: A characteristic anomeric proton signal (H-1') typically appearing as a doublet between δ 4.5 and 5.5 ppm. Other sugar protons would reside in the δ 3.2-4.0 ppm region.
- Aglycone Protons: Signals corresponding to the secoiridoid core, including olefinic protons, methine protons, and methylene protons.
- Aromatic Protons: If an aromatic moiety is present, signals would appear in the aromatic region (δ 6.0-8.0 ppm).

Expected ¹³C NMR Spectral Features (in CD₃OD or similar solvent):

- Glucosyl Carbons: The anomeric carbon (C-1') signal typically appears around δ 100-105 ppm. Other sugar carbons would be found between δ 60 and 80 ppm.
- Aglycone Carbons: Carbonyl carbons (esters, lactones) would be significantly downfield (δ 160-180 ppm). Olefinic carbons would appear in the δ 100-150 ppm range. Other aliphatic carbons of the core structure would be observed at higher field.

Mass Spectrometry (MS)



Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula. Fragmentation patterns observed in MS/MS experiments help in elucidating the structure of different parts of the molecule.

Expected Mass Spectrometry Data:

- Molecular Ion: An [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion corresponding to the molecular weight of **4"-Hydroxyisojasminin** (558.57).
- Key Fragmentation: A characteristic loss of the glucose unit (162 Da) is expected. Further fragmentation of the aglycone would provide structural information about the secoiridoid core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features (KBr pellet or thin film):

- O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the multiple hydroxyl groups.
- C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds.
- C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to ester and/or lactone carbonyl groups.
- C=C Stretching: Absorptions around 1600-1680 cm⁻¹ for any carbon-carbon double bonds.
- C-O Stretching: Multiple strong bands in the fingerprint region (1000-1300 cm⁻¹) due to C-O single bonds in the glycosidic linkage and alcohol functionalities.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of secoiridoid glucosides isolated from plant material. The specific parameters would be detailed in the primary literature.



NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or pyridine-d₅) in a standard 5 mm NMR tube.
- Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (400 MHz or higher).
- 1D Spectra Acquisition:
 - ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-tonoise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
 - 13C NMR spectra are acquired using a proton-decoupling pulse sequence.
- 2D Spectra Acquisition: Standard pulse programs are used to acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
- Instrumentation: High-resolution mass spectrometry is typically performed on a Q-TOF,
 Orbitrap, or FT-ICR mass spectrometer.
- Ionization: Electrospray ionization (ESI) is a common technique for the analysis of polar compounds like glycosides.
- Data Acquisition: Data is acquired in both full scan mode to determine the molecular ion and in MS/MS or fragmentation mode to obtain structural information.

Infrared Spectroscopy

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
of the compound with dry potassium bromide and pressing the mixture into a thin,



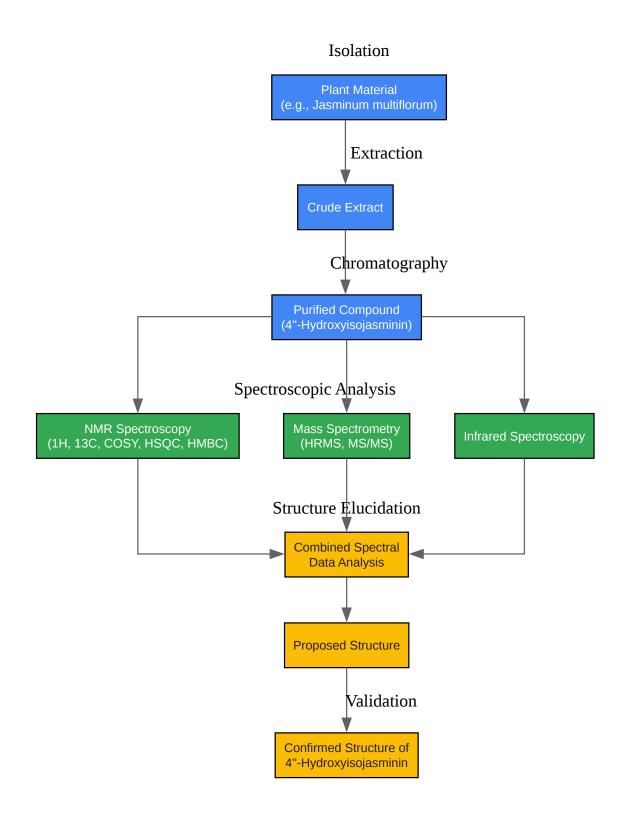
transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

- Instrumentation: An FTIR spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product like **4"-Hydroxyisojasminin**.





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Caption: Workflow for the isolation and structural elucidation of 4"-Hydroxyisojasminin.







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